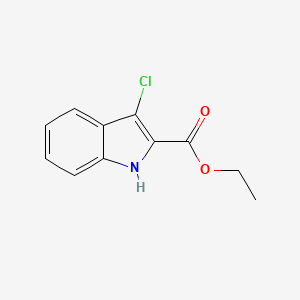

ethyl 3-chloro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEGLNNFMGYNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Chloro 1h Indole 2 Carboxylate

Strategies for Indole (B1671886) Core Formation

The construction of the foundational ethyl 1H-indole-2-carboxylate is a critical first step. Various classical and modern synthetic methods are employed to achieve this, with the Fischer indole synthesis being a prominent example.

Fischer Indole Synthesis and Derivatives

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. wikipedia.org The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com For the synthesis of ethyl 1H-indole-2-carboxylate, the phenylhydrazone of ethyl pyruvate (B1213749) is the key intermediate.

The general mechanism proceeds through the following steps:

Formation of the phenylhydrazone from phenylhydrazine (B124118) and ethyl pyruvate.

Tautomerization of the hydrazone to an enamine intermediate. alfa-chemistry.com

A pnas.orgpnas.org-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine. wikipedia.org

Cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgalfa-chemistry.com

This method is versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org A notable variation is the Japp–Klingemann reaction, which involves the reaction of a diazonium salt with a β-keto ester, followed by cyclization of the resulting hydrazone under acidic conditions, mirroring the final stages of the Fischer synthesis. rsc.org

| Step | Description | Key Intermediates | Catalysts |

|---|---|---|---|

| 1 | Hydrazone Formation | Phenylhydrazone of ethyl pyruvate | Typically acid-catalyzed |

| 2 | Tautomerization | Ene-hydrazine | Acid |

| 3 | pnas.orgpnas.org-Sigmatropic Rearrangement | Di-imine | Heat, Acid |

| 4 | Cyclization & Aromatization | Aminoacetal | Acid |

Alternative Cyclization Approaches to 1H-Indole-2-carboxylates

While the Fischer synthesis is robust, several other methods have been developed for the synthesis of the indole-2-carboxylate (B1230498) core. These alternatives can offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

One such approach involves the palladium-catalyzed cyclization of 2-alkynylanilines. This method can be tailored to produce various substituted indoles, including indole-3-carboxylates, through heterocyclization and carbonylation reactions. beilstein-journals.org For instance, the reaction of 2-alkynylanilines in the presence of a palladium catalyst and carbon monoxide can lead to the formation of the indole ring with concomitant introduction of a carboxylate group.

Another strategy is the Reissert synthesis, which involves the reaction of o-nitrotoluene derivatives with diethyl oxalate (B1200264) to form an intermediate that can be reductively cyclized to afford the indole-2-carboxylic acid, which can then be esterified. bhu.ac.in Furthermore, modern variations of the Madelung synthesis, which traditionally requires harsh conditions, now utilize milder bases like alkyllithiums to cyclize N-acyl-o-toluidines into indoles. bhu.ac.in

Regioselective Chlorination at the C-3 Position of the Indole Ring

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and therefore the preferred site for electrophilic attack. bhu.ac.in This inherent reactivity is exploited for the regioselective introduction of a chlorine atom.

Electrophilic Chlorination Reagents and Conditions (e.g., tert-Butyl Hypochlorite (B82951), POCl₃)

A variety of electrophilic chlorinating agents can be employed to achieve C-3 chlorination of ethyl 1H-indole-2-carboxylate.

tert-Butyl Hypochlorite (t-BuOCl): This reagent is a versatile source of electrophilic chlorine. mdpi.com It can be used for the chlorooxidation of indoles and the chlorination of 2-oxindoles. mdpi.combohrium.comresearchgate.net In the context of ethyl 1H-indole-2-carboxylate, t-BuOCl can provide a "Cl⁺" equivalent that undergoes an electrophilic substitution reaction with the indole ring, primarily at the C-3 position. mdpi.com The reaction conditions are generally mild, often carried out in solvents like ethyl acetate (B1210297) at moderate temperatures. mdpi.comresearchgate.net

Phosphorus Oxychloride (POCl₃): While widely known for its role in the Vilsmeier-Haack reaction to formylate indoles, POCl₃ can also act as a chlorinating agent under certain conditions. rsc.orgresearchgate.netresearchgate.net It can be used for deoxygenative aromatization and electrophilic chlorination. rsc.org For indole systems, POCl₃ can facilitate chlorination, often at elevated temperatures. commonorganicchemistry.com

Other common chlorinating agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and sodium hypochlorite (NaOCl). psu.edu The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 3-chloroindole derivative.

| Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| tert-Butyl Hypochlorite | t-BuOCl | EtOAc, 40-60 °C | Can also lead to oxidation products. mdpi.com |

| Phosphorus Oxychloride | POCl₃ | Neat or in aprotic solvents, elevated temperatures | Also used in Vilsmeier-Haack formylation. rsc.orgcommonorganicchemistry.com |

| N-Chlorosuccinimide | NCS | CH₂Cl₂, CCl₄, or CH₃CN, rt | A mild and selective chlorinating agent. |

| Sulfuryl Chloride | SO₂Cl₂ | Et₂O or CH₂Cl₂, low temperatures | Can lead to dichlorination if not controlled. |

| Sodium Hypochlorite | NaOCl | Aqueous or biphasic systems | Can form N-chloroindoles as intermediates. psu.edu |

Enzymatic Halogenation Approaches (e.g., RebH-catalyzed chlorination)

Biocatalytic methods offer an environmentally benign and highly selective alternative to traditional chemical synthesis. Flavin-dependent halogenases (FDHs) are a class of enzymes capable of performing regioselective halogenation of aromatic compounds, including indoles. mdpi.com

RebH is a well-studied tryptophan 7-halogenase involved in the biosynthesis of the antitumor agent rebeccamycin. pnas.orgfigshare.comnih.gov This enzyme and its variants have been engineered to catalyze the halogenation of various indole derivatives. nih.govfrontiersin.orgrsc.org The catalytic cycle of RebH involves the generation of a reactive chlorinating species from FADH₂, O₂, and chloride ions. pnas.orgfigshare.com While RebH naturally chlorinates tryptophan at the C-7 position, directed evolution has been used to alter its regioselectivity, potentially enabling C-3 chlorination of indole substrates. rsc.org The mechanism is believed to involve an electrophilic aromatic substitution on the enzyme-bound substrate. rsc.org

The use of halogenases like RebH offers the potential for highly specific chlorination under mild, aqueous conditions, aligning with the principles of green chemistry. nih.govfrontiersin.org

Mechanistic Insights into Indole Chlorination Processes

The electrophilic chlorination of indoles is generally understood to proceed via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich C-3 position of the indole attacks the electrophilic chlorine species (e.g., Cl⁺ or a polarized Cl-X bond) to form a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. Subsequent deprotonation at the C-3 position restores the aromaticity of the indole ring, yielding the 3-chloroindole product.

Studies on the chlorination of indoles with reagents like sodium hypochlorite have revealed the potential for competitive reaction pathways. psu.edu For instance, the formation of an N-chloroindole intermediate has been detected, which can then rearrange to the C-3 chlorinated product. psu.eduacs.org The specific mechanism can be influenced by the reaction conditions, such as the pH and the nature of the solvent. psu.edu

In the case of enzymatic halogenation by enzymes like RebH, the proposed mechanism involves the formation of a flavin-hydroperoxy species which reacts with a halide ion to generate a potent halogenating agent, possibly a hypohalous acid (HOCl), within the enzyme's active site. figshare.comnih.govrsc.org There is also evidence for the formation of a long-lived lysine (B10760008) chloramine (B81541) (Lys-εNH-Cl) intermediate on the enzyme, which then acts as the chlorinating agent, ensuring high regioselectivity. figshare.comnih.govacs.org

Esterification Methods for Ethyl Carboxylate Moiety

The formation of the ethyl carboxylate group is a critical step in the synthesis of the title compound. This is typically achieved either by direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Direct esterification involves the reaction of 3-chloro-1H-indole-2-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. This classic method, often referred to as Fischer-Speier esterification, is a reliable and widely used technique. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol (ethanol) or to remove the water formed during the reaction. masterorganicchemistry.com

Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorgsyn.org An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govderpharmachemica.com This acyl chloride is then reacted with ethanol to form the ethyl ester, often in high yield. nih.gov For instance, indole-2-carboxylic acid has been successfully converted to its ethyl ester in 93% yield by first treating it with thionyl chloride, followed by the addition of absolute ethanol. nih.gov

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| 3-chloro-1H-indole-2-carboxylic acid | Ethanol, H₂SO₄ (catalyst) | Equilibrium-driven reaction; excess ethanol improves yield. | masterorganicchemistry.comorgsyn.org |

| 3-chloro-1H-indole-2-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Ethanol | Proceeds via a highly reactive acyl chloride intermediate; often results in high yields. | nih.govderpharmachemica.com |

Transesterification is another viable method for preparing ethyl 3-chloro-1H-indole-2-carboxylate. This process involves converting a different ester of 3-chloro-1H-indole-2-carboxylic acid (for example, the methyl ester) into the desired ethyl ester by treating it with ethanol in the presence of a catalyst. This method is particularly useful when a different ester is more readily available or is an intermediate in a specific synthetic pathway.

The reaction is typically catalyzed by either an acid or a base. For instance, the use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) has been shown to lead to transesterification of an ethyl indol-2-carboxylate to the corresponding methyl ester. mdpi.comresearchgate.net Conversely, treating a methyl ester with sodium ethoxide (NaOEt) in ethanol would be expected to yield the ethyl ester. The choice of catalyst and reaction conditions is crucial to ensure efficient conversion and to avoid potential side reactions. mdpi.com

| Starting Ester | Reagents | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Mthis compound | Ethanol, NaOEt (catalyst) | Base-catalyzed | Equilibrium process driven by excess ethanol. | mdpi.com |

| Mthis compound | Ethanol, Acid (e.g., H₂SO₄) | Acid-catalyzed | Alternative to base-catalyzed methods. | mdpi.com |

Integrated Multi-Step Synthetic Sequences to this compound

The complete synthesis of this compound is typically achieved through a multi-step process that assembles the indole ring system and introduces the required functional groups in a specific order.

A common strategy for synthesizing substituted indoles is the Fischer indole synthesis. nih.gov For the target molecule, this could involve the reaction of a suitably substituted phenylhydrazine with ethyl pyruvate, followed by cyclization under acidic conditions. However, direct chlorination of the indole ring at the 3-position is often a key step.

Alternatively, synthesis can begin with a pre-formed indole ester, such as ethyl 1H-indole-2-carboxylate. This precursor can be subjected to electrophilic substitution to introduce substituents onto the indole ring. For example, formylation of ethyl indole-2-carboxylate using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields ethyl 3-formyl-1H-indole-2-carboxylate. znaturforsch.com While not a direct route to the 3-chloro derivative, this illustrates a common strategy of functionalizing the C3 position of an existing indole-2-carboxylate. The direct chlorination of ethyl 1H-indole-2-carboxylate would be a more direct approach to the target molecule.

Another advanced synthetic approach involves a reductive cyclization sequence. For instance, a 2-chloronitrobenzene derivative can be reacted with ethyl cyanoacetate (B8463686) in a nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.org The resulting adduct can then undergo a reductive cyclization, for example through catalytic hydrogenation, to form the indole-2-carboxylate core. beilstein-journals.org The order of introducing the chloro group versus forming the indole ring is a critical consideration in any multi-step synthesis. lumenlearning.com

The use of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of indole derivatives. nih.gov Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, improve product yields, and enhance the efficiency of various synthetic steps. researchgate.netscielo.br

For the synthesis of indole-2-carboxylates, microwave energy can be applied to the key ring-forming reactions. One notable method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid under controlled microwave irradiation. researchgate.netscielo.br This approach offers several advantages, including high product yields, short reaction times (often minutes instead of hours), and milder reaction conditions. researchgate.net Such protocols have proven to be scalable, with successful syntheses performed on multi-gram quantities. scielo.br While this specific example leads to various substituted indole-2-carboxylates, the principles are directly applicable to the development of rapid and efficient syntheses of chloro-substituted analogues.

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Condensation in Ionic Liquid | 2-halo aryl aldehydes/ketones, ethyl isocyanoacetate | High yields, short reaction times (e.g., 10 min), mild conditions (50 °C). | researchgate.netscielo.br |

| Metal-Catalyzed Cyclizations | Various substituted anilines and alkynes | Microwave irradiation can accelerate metal-mediated cyclization reactions. | nih.gov |

Considerations for Scalable Synthesis and Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, scalability depends on the robustness of the chosen synthetic route.

Methods that utilize readily available, inexpensive starting materials are preferred. orgsyn.org Furthermore, the efficiency of each step, including reaction yield and ease of purification, is critical. For industrial applications, chromatographic purification is often avoided in favor of crystallization or distillation where possible.

The adoption of modern technologies like flow chemistry can offer significant advantages for scalable synthesis. beilstein-journals.org Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. A multi-step flow synthesis has been successfully developed for an indole-3-carboxylic ester, demonstrating the potential of this technology for producing indole derivatives on a larger scale. beilstein-journals.org This approach minimizes the handling of hazardous intermediates and allows for on-demand production, which is highly desirable in industrial settings. beilstein-journals.org

Chemical Transformations and Reactivity Profiling of Ethyl 3 Chloro 1h Indole 2 Carboxylate

Reactions at the Indole (B1671886) C-3 Position (Chloro Group)

The chlorine atom at the C-3 position of the indole ring is susceptible to a range of chemical transformations, making it a valuable handle for the introduction of diverse functional groups.

The electron-rich nature of the indole ring generally makes it more reactive towards electrophiles. However, the presence of electron-withdrawing groups can activate the indole nucleus for nucleophilic attack. While direct nucleophilic substitution of the 3-chloro group on the indole ring is not the most common transformation, it can be achieved under specific conditions, often involving the formation of an intermediate that facilitates the displacement of the chloride ion. The reactivity of indoles towards nucleophiles is significantly influenced by the substituents on the ring. For instance, the presence of a nitro group can activate the indole for nucleophilic addition.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the C-3 position of ethyl 3-chloro-1H-indole-2-carboxylate.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for introducing new carbon-carbon bonds at the C-3 position of the indole scaffold.

Suzuki Coupling: This reaction involves the coupling of the 3-chloroindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of 3-aryl and 3-vinylindoles.

Heck Coupling: The Heck reaction couples the 3-chloroindole with an alkene in the presence of a palladium catalyst and a base to form 3-alkenylindoles.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the 3-chloroindole with a terminal alkyne, yielding 3-alkynylindoles.

These reactions provide access to a wide array of 3-substituted indoles, which are important precursors for various biologically active compounds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for the formation of carbon-nitrogen bonds. This reaction can be employed to couple this compound with various amines to produce 3-aminoindole derivatives. These products are valuable intermediates in medicinal chemistry.

The chlorine atom at the C-3 position can be removed through reductive dehalogenation. This transformation is typically achieved using a reducing agent, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or other reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. This reaction is useful for the synthesis of indole-2-carboxylates that are unsubstituted at the C-3 position.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira-type functionalizations on chloroindoles)

Transformations of the Ethyl Carboxylate Group at C-2

The ethyl carboxylate group at the C-2 position of the indole ring can undergo a variety of transformations, providing another avenue for the functionalization of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in further reactions, such as amide bond formation.

Amidation: The ethyl carboxylate can be directly converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents.

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Hydrazinolysis: Reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide (B1668358). mdpi.comresearchgate.net This hydrazide can then be used to synthesize various heterocyclic systems, such as thiazoles. mdpi.comresearchgate.net

Hydrolysis to the Corresponding Carboxylic Acid

The conversion of this compound to 3-chloro-1H-indole-2-carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction is commonly carried out under basic conditions, for instance, by using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as ethanol (B145695) and water. nih.gov The hydrolysis proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification of the reaction mixture furnishes the final carboxylic acid product.

The efficiency of this hydrolysis is crucial for synthetic pathways where the carboxylic acid is a necessary intermediate for further modifications, such as amide bond formation or decarboxylation. nih.gov While specific kinetic data for the 3-chloro derivative is not extensively detailed, the general principles of ester hydrolysis apply. The reaction conditions are typically mild to avoid potential side reactions on the indole ring.

Table 1: Representative Conditions for Hydrolysis of Indole-2-Carboxylates

| Starting Material | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | LiOH·H₂O, EtOH, reflux | 4,6-dichloro-1H-indole-2-carboxylic acid | A standard method for converting the ethyl ester to the corresponding carboxylic acid. nih.gov |

| Ethyl 1H-indole-2-carboxylate | Alkaline hydrolysis | 1H-indole-2-carboxylic acid | A general and widely used transformation. orgsyn.org |

Hydrazinolysis and Amide Formation

The reaction of this compound with hydrazine hydrate leads to the formation of 3-chloro-1H-indole-2-carbohydrazide. This process, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, displacing the ethoxy group. The resulting hydrazide is a valuable intermediate for synthesizing a wide array of heterocyclic compounds and other derivatives. For example, hydrazinolysis of unsubstituted or otherwise substituted ethyl indol-2-carboxylates is typically achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent like ethanol, often resulting in high yields of the corresponding carbohydrazide. mdpi.com

Furthermore, the ester can be converted into various amides through reaction with primary or secondary amines. This amidation can be facilitated by activating agents or by direct aminolysis, although the latter often requires harsh conditions. A more common approach for preparing amides from the corresponding indole-2-carboxylic acid (obtained via hydrolysis) involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com This method allows for the formation of an amide bond under mild conditions by activating the carboxylic acid for nucleophilic attack by an amine. mdpi.com

Table 2: Conditions for Hydrazinolysis and Amide Formation

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, ethanol, reflux (4 h) | 1H-Indole-2-carbohydrazide | mdpi.com |

| Amide Formation | 1H-Indole-2-carboxylic acid | Substituted benzyl (B1604629) hydrazine, EDCI, CH₂Cl₂ | N'-benzyl-1H-indole-2-carbohydrazide | mdpi.com |

Derivatization to Other Ester Functionalities

Transesterification is a process that converts one ester into another by reaction with an alcohol. For this compound, this reaction allows for the substitution of the ethyl group with other alkyl or aryl groups, which can be useful for modifying the compound's physical properties or for subsequent synthetic steps. This transformation is typically catalyzed by an acid or a base. For instance, the use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can lead to the corresponding methyl ester. mdpi.com Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to effectively promote transesterification reactions under mild conditions. organic-chemistry.org Microwave irradiation can also be employed to significantly reduce reaction times. organic-chemistry.org

Table 3: Catalysts and Conditions for Transesterification

| Catalyst | Alcohol | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | Various (e.g., MeOH, i-PrOH) | Boiling alcohol | Effective for a range of substrates. | organic-chemistry.org |

| Silica Chloride | Various | Not specified | Efficient for both alcoholysis and acidolysis. | organic-chemistry.org |

| K₂HPO₄ | Methanol | Mild conditions | Tolerates various functional groups. | organic-chemistry.org |

| NaOMe | Methanol | Not specified | Base-catalyzed transesterification. mdpi.com | mdpi.com |

Functionalization of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity is particularly pronounced at the C-3 position of the pyrrole (B145914) ring.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Moiety (C-2, C-3)

In general, the indole ring undergoes electrophilic aromatic substitution preferentially at the C-3 position. nih.gov This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex or arenium ion) formed upon attack at C-3 more effectively than the intermediate formed from attack at C-2. However, in this compound, the C-3 position is substituted with a chlorine atom, and the C-2 position is occupied by the carboxylate group. This substitution pattern significantly alters the typical reactivity, blocking direct electrophilic attack at these positions on the pyrrole ring.

Acylation Reactions (e.g., Friedel-Crafts acylation at C-3)

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For unsubstituted indoles, this reaction occurs with high regioselectivity at the C-3 position. researchgate.netresearchgate.netorganic-chemistry.org Various Lewis acids, such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and dialkylaluminum chlorides, can be used to catalyze the reaction between the indole and an acylating agent like an acyl chloride or anhydride. researchgate.netorganic-chemistry.org

However, for this compound, Friedel-Crafts acylation at C-3 is not possible due to the presence of the chloro substituent. Electrophilic attack would need to occur at other available positions, such as on the benzene (B151609) portion of the indole ring or potentially at the N-1 position, though the latter typically requires deprotonation first. Formylation, a related reaction, such as in the Vilsmeier-Haack reaction, also targets the C-3 position in available indoles. researchgate.netznaturforsch.com For instance, ethyl 1H-indole-2-carboxylate can be formylated at C-3 using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). znaturforsch.com This highlights the inherent reactivity of the C-3 position, which is blocked in the title compound.

Table 4: Representative Conditions for C-3 Acylation of Indoles

| Indole Substrate | Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Indole | Acyl chloride | SnCl₄, DCM | 3-Acylindole | researchgate.net |

| Indole | Acyl chloride | Et₂AlCl or Me₂AlCl, CH₂Cl₂ | 3-Acylindole | organic-chemistry.org |

| Ethyl 1H-indole-2-carboxylate | POCl₃/DMF (Vilsmeier-Haack) | - | Ethyl 3-formyl-1H-indole-2-carboxylate | znaturforsch.com |

Alkylation Reactions

Similar to acylation, the alkylation of indoles, particularly under Friedel-Crafts conditions, also favors the C-3 position. rsc.orgnih.gov This reaction introduces an alkyl group onto the indole ring, and various alkylating agents and catalysts can be employed.

In the case of this compound, C-3 alkylation is precluded. The most probable site for alkylation, especially under basic conditions, becomes the indole nitrogen (N-1). The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to generate an indolide anion. This anion is a potent nucleophile that readily reacts with alkylating agents like alkyl halides. For example, the nitrogen of ethyl indol-2-carboxylate can be successfully alkylated using aqueous KOH in acetone (B3395972) with alkylating agents such as allyl bromide or benzyl bromide. mdpi.com This N-alkylation strategy avoids the complexities of C-alkylation and is a common method for functionalizing the indole core when the C-3 position is blocked or when N-substitution is specifically desired. mdpi.com

Table 5: Conditions for N-Alkylation of Ethyl Indol-2-carboxylate

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 1H-indol-2-carboxylate | Allyl bromide | aq. KOH, Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Ethyl 1H-indol-2-carboxylate | Benzyl bromide | aq. KOH, Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, typically utilizing a Vilsmeier reagent generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). sid.ir For unsubstituted indoles, this electrophilic substitution reaction occurs almost exclusively at the electron-rich C-3 position. semanticscholar.org

In this compound, the C-3 position is blocked by the chloro substituent. Furthermore, the C-2 position is occupied and electronically deactivated by the ethoxycarbonyl group. Consequently, the pyrrole ring of the molecule is significantly less susceptible to electrophilic attack compared to simple indoles. While Vilsmeier-Haack formylation of a closely related analog, ethyl-4,6-dichloro-1H-indole-2-carboxylate, has been reported as a step in a synthetic sequence, the reaction conditions and position of formylation depend heavily on the specific substrate. nih.gov

For 3-substituted indoles where the primary site of reaction is unavailable, the Vilsmeier-Haack reaction may proceed sluggishly or direct towards alternative positions. Studies on the mechanistically related Vilsmeier-Haack acetylation have shown that the general order of susceptibility to the electrophile for the indole nucleus is C-3 > N-1 > C-2. rsc.org Given that C-3 is blocked and C-2 is deactivated, N-formylation at the indole nitrogen (N-1) represents a plausible, though likely less favorable, reaction pathway under Vilsmeier-Haack conditions. Carbon formylation on the benzene ring moiety would require much harsher conditions and is generally not observed.

Mannich Reaction and Gramine (B1672134) Derivatives

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a secondary amine (such as dimethylamine) to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org When applied to indole, the reaction provides a classical route to 3-aminomethylindoles, with the simplest derivative, N,N-dimethyl-1H-indole-3-methylamine, being the alkaloid gramine. chemtube3d.com The reaction proceeds via electrophilic substitution at the nucleophilic C-3 position of the indole ring.

As with the Vilsmeier-Haack reaction, the substitution pattern of this compound prevents the canonical reaction at the C-3 position. Research on the Mannich reaction with various 3-substituted indoles (e.g., skatole) has demonstrated that when the C-3 position is blocked, the reaction is directed to the indole nitrogen. acs.org This results in the formation of N-Mannich bases (1-dialkylaminomethyl indoles) instead of the typical C-3 substituted gramine derivatives. acs.org Therefore, it is expected that subjecting this compound to Mannich conditions would yield the corresponding N-1 aminomethylated product.

| Indole Substrate | Typical Mannich Reaction Site | Product Type |

|---|---|---|

| Indole (unsubstituted) | C-3 | Gramine Derivative (C-Mannich Base) |

| 3-Substituted Indole | N-1 | N-Mannich Base |

| This compound (Predicted) | N-1 | N-Mannich Base |

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the indole scaffold, C-H functionalization has been extensively studied at the C-2 and C-3 positions; however, selectively targeting the C-H bonds of the benzene ring (C-4, C-5, C-6, and C-7) is significantly more challenging. nih.govresearchgate.net

Site-Selective C-H Activation (e.g., at C-2, C-4, C-5, C-6, C-7 positions)

For this compound, the C-2 and C-3 positions are already substituted. Therefore, C-H functionalization strategies would target the indole N-H or the C-H bonds at the C-4, C-5, C-6, and C-7 positions. Achieving site-selectivity on the benzene ring typically requires the installation of a directing group (DG), usually at the N-1 position, to steer a transition-metal catalyst to a specific proximal C-H bond. nih.govresearchgate.net

Various directing groups have been developed to control the regioselectivity of indole C-H activation. For example, an N-P(O)tBu₂ group has been used with palladium and copper catalysts to achieve C-7 and C-6 arylation, respectively. nih.gov The installation of bulky N-acyl or N-pivaloyl groups can favor metalation and subsequent functionalization at the C-7 position. nih.govnih.gov Transition-metal-free strategies, such as boron-mediated C-H borylation directed by an N-pivaloyl group, can also selectively functionalize the C-7 position. nih.gov To functionalize the C-4 position, a directing group at the C-3 position is often required. nih.govresearchgate.net

For this compound, achieving site-selective C-H functionalization at the C-4 through C-7 positions would necessitate a preliminary N-functionalization step to install an appropriate directing group.

| Directing Group (at N-1) | Catalyst/Reagent | Primary Position Functionalized | Reference |

|---|---|---|---|

| P(O)tBu2 | Palladium Catalyst | C-7 | nih.gov |

| P(O)tBu2 | Copper Catalyst | C-6 | nih.gov |

| Pivaloyl (Piv) | BBr3 (Borylation) | C-7 | nih.gov |

| Acyl (bulky) | Iridium(III) Catalyst | C-7 | nih.gov |

Cross-Dehydrogenative-Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a class of reactions where a C-C or C-heteroatom bond is formed through the formal removal of a hydrogen molecule from two C-H, or C-H and X-H, bonds. nih.gov These reactions are highly efficient and are often mediated by an oxidant.

For this compound, several CDC pathways can be envisioned. Coupling could occur between the indole N-H bond and a C-H bond of a suitable partner. Alternatively, CDC reactions could target the C-H bonds of the carbocyclic ring, although this would likely require the directing-group strategies discussed in the previous section.

A notable CDC pathway for indoles involves oxidative dearomatization. nih.gov In this type of transformation, the indole acts as an electrophile precursor. The reaction of indoles with various C-H nucleophiles under oxidative conditions can lead to the formation of 2,2-disubstituted indolin-3-ones. nih.gov This pathway involves the functionalization of the C-2 position and the oxidation of the C-3 position, transforming the indole core into an indolinone scaffold. The electron-deficient nature of this compound could make it a suitable substrate for such dearomative CDC reactions.

Dearomatization Reactions to Indoline (B122111) Scaffolds

Dearomatization of indoles provides a powerful entry into the three-dimensional structures of indolines, which are prevalent in many natural products and pharmaceuticals. The electron-deficient character of this compound, conferred by the C-2 ester and C-3 chloro groups, makes its pyrrole ring susceptible to nucleophilic or radical attack, facilitating dearomatization. nih.govresearchgate.net

Modern methods for the dearomatization of electron-deficient indoles often employ visible-light photoredox catalysis. For instance, a base-promoted [3+2] annulation between electron-deficient indoles and N-alkylanilines has been developed to afford tetrahydropyrrolo[3,4-b]indol-1(2H)-ones. nih.gov This process involves the generation of an N-α-carbon radical that adds to the indole, initiating the dearomatizing cyclization. nih.gov

Another advanced strategy involves the enantioselective dearomative aza-spirocyclization of 2,3-disubstituted indoles using chiral catalysts. This approach capitalizes on the "umpolung" or polarity reversal of the normally nucleophilic C-3 position, rendering it electrophilic. Furthermore, classical reduction methods remain highly effective for converting indoles to indolines. Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, effectively reduces the C2=C3 double bond of the indole nucleus to furnish the corresponding indoline scaffold.

| Method | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Visible-Light Hydroalkylation | Photocatalyst, Base, N-alkylaniline | Lactam-fused Indolines | nih.gov |

| Asymmetric Spirocyclization | Chiral Quaternary Ammonium Hypoiodite | Spiroindolenines | |

| Catalytic Hydrogenation | H2, Metal Catalyst (e.g., Pd/C) | Indolines | nih.gov |

Oxidation and Reduction Pathways of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction, leading to a variety of important heterocyclic structures. The specific substitution pattern of this compound plays a critical role in directing the outcome of these transformations.

Reduction: The most common reduction pathway for the indole nucleus is the saturation of the pyrrole ring to form an indoline. As mentioned in the dearomatization section, this is readily achieved via catalytic hydrogenation. nih.gov This transformation reduces the C2=C3 double bond, converting the sp² hybridized carbons to sp³ hybridized carbons and yielding ethyl 3-chloroindoline-2-carboxylate.

Oxidation: The oxidation of the indole ring can lead to several products, primarily oxindoles and isatins, depending on the reaction conditions and the substitution pattern.

Oxindole Formation: This involves the oxidation of the C-2 position. In the target molecule, the C-2 position is already part of an ester group, which is at a high oxidation state. Therefore, direct oxidation to a C-2 ketone (oxindole) is not a straightforward pathway without cleavage of the ester.

Indoxyl/Isatin (B1672199) Formation: This pathway involves oxidation at the C-3 position. For an unsubstituted indole, oxidation can yield indoxyl, which can dimerize or be further oxidized. For this compound, the presence of the chlorine atom at C-3 would complicate this process. Oxidative conditions could potentially lead to the formation of an isatin derivative, which involves oxidation at both C-2 and C-3, but this would require cleavage of the C-Cl bond and transformation of the C-2 ester.

An alternative oxidative pathway for some indoles is oxidative dearomatization, which can lead to 2,2-disubstituted indolin-3-ones as discussed under CDC reactions. nih.gov This pathway represents a simultaneous oxidation and C-C bond formation process.

Stability and Reactivity Considerations for the Indole-2-carboxylate (B1230498) Moiety

Reactivity of the Ester Group: Hydrolysis and Transesterification

The ethyl ester group at the C-2 position is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification depending on the reaction conditions.

Hydrolysis: Alkaline hydrolysis (saponification) is a common transformation, readily converting the ethyl ester into the corresponding indole-2-carboxylic acid. orgsyn.orgnih.gov This reaction is typically carried out using strong bases such as potassium hydroxide or sodium hydroxide in an aqueous or alcoholic solvent. nih.govclockss.org The resulting carboxylate salt is then protonated with acid to yield the free indole-2-carboxylic acid. This hydrolysis is often a deliberate step in multi-step syntheses to either isolate the acid or to prepare the substrate for subsequent decarboxylation. google.comnih.gov In some cases, hydrolysis can occur as a competing side reaction, for instance, during N-alkylation when using aqueous bases. mdpi.com

Transesterification: The ester group can also undergo transesterification in the presence of an alcohol and a suitable catalyst. For example, attempts to perform N-alkylation of ethyl indol-2-carboxylate using sodium methoxide in methanol resulted not in N-alkylation but in the transesterification of the ethyl ester to methyl indol-2-carboxylate. mdpi.com This highlights the sensitivity of the ester group to the choice of base and solvent system.

| Reaction | Substrate | Reagents & Conditions | Product | Source |

|---|---|---|---|---|

| Hydrolysis | Ethyl 1-allyl-1H-indole-2-carboxylate | KOH, H₂O, Acetone, Reflux | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |

| Hydrolysis | Methyl 3-methylindole-2-carboxylate | Alkaline conditions | 3-Methylindole-2-carboxylic acid | nih.gov |

| Hydrolysis | N-Boc protected cis-indoline methyl ester | LiOH, DME/H₂O | trans-Indoline-2-carboxylic acid | clockss.org |

| Transesterification | Ethyl 1H-indole-2-carboxylate | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | mdpi.com |

Reactivity of the Indole N-H: N-Alkylation

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indole anion, which is a potent nucleophile. mdpi.com This allows for N-alkylation reactions. However, the conditions required for N-alkylation must be carefully selected to avoid concurrent reactions at the C-2 ester group.

Successful N-alkylation of ethyl indol-2-carboxylate has been achieved using potassium hydroxide in acetone with alkylating agents like allyl bromide and benzyl bromide. mdpi.com This method is effective because it generates the indole anion while minimizing competitive ester hydrolysis. Interestingly, by increasing the concentration of aqueous KOH and the reaction time, the reaction can be directed to produce the N-alkylated carboxylic acid in a one-pot procedure, proceeding through the N-alkylated ester intermediate which is then hydrolyzed in situ. mdpi.com The choice of base is critical; strong bases like sodium hydride in anhydrous solvents such as DMF or THF are classic conditions for indole N-alkylation, offering high selectivity for N- over C-alkylation. rsc.orgbeilstein-journals.org

| Reagents & Conditions | Alkylating Agent | Primary Product(s) | Yield | Source |

|---|---|---|---|---|

| aq. KOH, Acetone, 20°C, 2h | Allyl bromide | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| aq. KOH, Acetone, 20°C, 2h | Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Increased aq. KOH, Reflux, 1h | Allyl bromide | 1-Allyl-1H-indole-2-carboxylic acid | High | mdpi.com |

| NaOEt, Ethanol, Reflux | Allyl bromide / Benzyl bromide | N-alkylated carboxylic acids | Low to Moderate | mdpi.com |

| NaOMe, Methanol | - | Methyl 1H-indole-2-carboxylate (Transesterification) | 89% | mdpi.com |

Decarboxylation of the Corresponding Indole-2-carboxylic Acid

A significant aspect of the reactivity profile of the indole-2-carboxylate moiety is the relative instability of its corresponding carboxylic acid, which is prone to decarboxylation. The removal of the carboxyl group to form a 2-unsubstituted indole is a common synthetic step. orgsyn.orgresearchgate.net This transformation can be achieved by heating the indole-2-carboxylic acid above its melting point or by refluxing in a high-boiling solvent like quinoline (B57606). researchgate.netacs.orgcdnsciencepub.com

The efficiency of decarboxylation can be highly dependent on the substituents present on the indole ring and is often facilitated by a catalyst. cdnsciencepub.com Copper salts (e.g., cuprous chloride, copper chromite, copper(I) oxide) are frequently employed to promote the reaction at lower temperatures and improve yields. google.comcdnsciencepub.comorganic-chemistry.org For instance, microwave-assisted thermolysis in quinoline has been shown to achieve near-quantitative decarboxylation in minutes. acs.org The general ease of this reaction indicates that the C2-carboxy group is a labile entity, a key stability consideration for the parent ester, especially under acidic or high-temperature conditions following hydrolysis.

| Substituent(s) | Method | Solvent | Catalyst | Yield | Source |

|---|---|---|---|---|---|

| None | Heating at 230°C | None | None | - | orgsyn.org |

| 4-Chloro / 6-Chloro | Heating, Reflux | Quinoline | Cuprous chloride | 73-78% | cdnsciencepub.com |

| 5-Iodo | Heating | Quinoline | Copper chromite | Good | cdnsciencepub.com |

| Various | Microwave thermolysis, 12 min | Quinoline | None | Near quantitative | acs.org |

| None | High-temperature water, <1 h | Water | None | Excellent | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Chloro 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For ethyl 3-chloro-1H-indole-2-carboxylate, a complete structural assignment would rely on a combination of one-dimensional and two-dimensional NMR experiments.

Proton (¹H) NMR Analysis

A detailed ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. The integration of these signals would correspond to the number of protons of each type. Furthermore, the spin-spin coupling patterns (multiplicity, e.g., singlet, doublet, triplet, quartet, multiplet) and coupling constants (J values, in Hertz) would provide valuable information about the connectivity of adjacent protons.

A hypothetical ¹H NMR data table would be structured as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shift of each carbon signal is characteristic of its hybridization (sp³, sp², sp) and its chemical environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂-), methine (-CH-), and quaternary carbons.

A hypothetical ¹³C NMR data table would be structured as follows:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the accurate determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of the elemental composition. For this compound (C₁₁H₁₀ClNO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

A hypothetical HRMS data table would be structured as follows:

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure in the solid state. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates. This information would allow for a detailed description of the molecule's conformation, as well as any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

A hypothetical crystallographic data table would be structured as follows:

| Parameter | Value |

| Empirical formula | C₁₁H₁₀ClNO₂ |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Addressing Challenges in Crystallographic Refinement

The process of refining the crystal structure of this compound from X-ray diffraction data, while ultimately successful, is not without its potential challenges. These challenges are common in the crystallographic analysis of small organic molecules and require careful consideration and specialized refinement strategies.

One of the primary challenges can be obtaining single crystals of sufficient size and quality suitable for X-ray diffraction. For indole (B1671886) derivatives, methods such as slow evaporation from a suitable solvent are often employed to yield X-ray quality crystals nih.gov. The planarity of the indole ring system can sometimes lead to issues like crystal twinning or disordered structures, which can complicate the data collection and refinement process.

During the refinement of crystallographic data for compounds in this class, the treatment of hydrogen atoms is a critical step. For carbon-bound hydrogen atoms, it is standard practice to position them geometrically and refine them using a riding model nih.govresearchgate.net. However, the hydrogen atom attached to the indole nitrogen (N-H) is often located in a difference Fourier map and can be refined freely, as its position is crucial for understanding hydrogen bonding interactions nih.govresearchgate.net.

A significant aspect of the crystal structure of related indole derivatives is the formation of hydrogen-bonded dimers. For instance, in the parent compound, ethyl 1H-indole-2-carboxylate, hydrogen bonds form between the indole N-H group and the keto oxygen atom of an adjacent molecule, creating centrosymmetric R²₂(10) ring motifs nih.govresearchgate.net. The presence of the chloro substituent at the 3-position in this compound could influence this packing arrangement due to steric and electronic effects, potentially leading to different intermolecular interactions that need to be carefully modeled during refinement.

Furthermore, issues such as high R-factors (residual factors), which indicate the agreement between the crystallographic model and the experimental X-ray diffraction data, may arise. In such cases, a careful examination of the data quality, absorption corrections, and the refinement model is necessary to arrive at a chemically meaningful and accurate structure. The final refined structure should present with low residual electron density, indicating that the model accurately accounts for the observed diffraction pattern researchgate.net.

Table 1: Illustrative Crystallographic Data for a Related Indole Derivative. researchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While X-ray crystallography provides definitive information about the solid-state structure, a comprehensive characterization of this compound necessitates the integration of various spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combined interpretation confirms the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure in solution. In the ¹H NMR spectrum of related ethyl indole-2-carboxylates, the characteristic signals include a triplet and a quartet for the ethyl group protons, and distinct aromatic protons of the indole ring. The NH proton of the indole typically appears as a broad singlet at a downfield chemical shift mdpi.comkiku.dk. For this compound, the absence of a proton at the 3-position would be a key feature in the ¹H NMR spectrum, simplifying the aromatic region compared to its unsubstituted counterpart.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. The substitution pattern on the indole ring is confirmed by the chemical shifts of the aromatic carbons mdpi.comkiku.dk. The introduction of a chlorine atom at the 3-position would induce a significant downfield shift for the C3 carbon and would also influence the shifts of neighboring carbons, providing clear evidence for its location.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the ester group, and C-Cl stretching.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

By integrating the data from these spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved. The NMR data confirms the carbon-hydrogen framework and the substitution pattern, the IR data identifies the key functional groups, and the mass spectrometry data confirms the molecular formula and provides further structural corroboration. This multi-technique approach is the cornerstone of modern chemical analysis, ensuring the accurate characterization of novel compounds.

Table 2: Expected Spectroscopic Data for the Structural Confirmation of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Chloro 1h Indole 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular properties and has become a standard tool in chemical research for its balance of accuracy and computational cost. Investigations into ethyl 3-chloro-1H-indole-2-carboxylate would typically utilize DFT to elucidate its fundamental chemical nature.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis would further explore the molecule's flexibility, particularly rotation around the single bonds of the ethyl ester group, to identify different stable conformers and their relative energies. Although specific DFT-computed Cartesian coordinates for the optimized geometry of this compound are not detailed in currently available literature, such calculations are a standard preliminary step for any further computational analysis.

Table 1: Representative Theoretical Bond Lengths and Angles (Hypothetical Data) This table is a hypothetical representation of typical results from a DFT/B3LYP calculation. Actual computed values are not available in the cited literature.

| Parameter | Atom Pair/Triplet | Theoretical Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C3-Cl | ~1.74 Å |

| Bond Length | N1-H | ~1.01 Å |

| Bond Angle | C2-C3-Cl | ~128° |

| Bond Angle | N1-C2-C10 | ~125° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For this compound, FMO analysis would reveal the distribution of these orbitals and the energy gap, providing insights into its electrophilic and nucleophilic sites. Specific calculated values for the HOMO-LUMO energies and their gap for this compound are not reported in the available scientific literature.

Table 2: Representative FMO Parameters (Hypothetical Data) This table is a hypothetical representation of typical results from a DFT calculation. Actual computed values are not available in the cited literature.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.

An MEP map of this compound would likely show negative potential around the oxygen atoms of the carboxylate group and potentially the indole (B1671886) nitrogen, while positive potential would be expected near the hydrogen atoms. Detailed, published MEP maps specific to this molecule are not currently available.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and electronic interactions. It examines charge transfer, hyperconjugation, and delocalization effects within the molecule by transforming the calculated wave function into localized orbitals. For this compound, NBO analysis could quantify the stability arising from electron delocalization between the indole ring and its substituents (the chloro and ethyl carboxylate groups). However, specific NBO studies detailing these interactions for the title compound have not been found in the searched literature.

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculations determine the frequencies of the fundamental modes of vibration. This analysis serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational bands observed in experimental spectra. A theoretical vibrational analysis of this compound would provide a predicted spectrum that could be compared with experimental data to confirm its structure. Such a detailed computational vibrational analysis has not been published for this specific molecule.

Chemical Hardness, Chemical Softness, and Ionization Potential Determination

Global reactivity descriptors, derived from density functional theory (DFT), are crucial for predicting the chemical behavior of molecules. Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), and chemical softness (S).

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's ability to donate an electron. Computationally, it can be estimated using Koopmans' theorem, which equates the ionization potential to the negative of the energy of the Highest Occupied Molecular Orbital (HOMO). More accurate values can be obtained by calculating the energy difference between the cationic and neutral species. researchgate.net

Chemical Hardness (η) and Chemical Softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. nih.gov Chemical hardness is defined as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). Chemical softness is the reciprocal of hardness (S = 1 / η).

Below is a table of conceptual relationships between these properties:

| Property | Conceptual Definition | Relationship to HOMO/LUMO |

| Ionization Potential (I) | Energy needed to remove an electron. | I ≈ -EHOMO |

| Electron Affinity (A) | Energy released when an electron is added. | A ≈ -ELUMO |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | Reciprocal of hardness; measure of reactivity. | S = 1 / η |

This table presents the fundamental relationships used in computational chemistry to derive global reactivity descriptors from frontier molecular orbital energies.

Non-Linear Optical (NLO) Properties (Polarizability and Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. The key parameters describing these properties are the linear polarizability (α) and the first-order hyperpolarizability (β).

Polarizability (α) describes the linear response of the electron cloud of a molecule to an applied external electric field, leading to an induced dipole moment.

Hyperpolarizability (β) measures the non-linear, second-order response to the electric field. A large hyperpolarizability value is a primary requirement for a molecule to be a good candidate for second-harmonic generation (SHG) and other NLO applications.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. These calculations can provide values for the static and dynamic polarizability and hyperpolarizability tensors. For this compound, the indole nucleus acts as an electron-rich π-system. The chloro substituent at the 3-position and the ethyl carboxylate at the 2-position function as electron-withdrawing groups, which can enhance intramolecular charge transfer and, consequently, the NLO response.

Although no specific theoretical NLO data for this compound have been reported, studies on other organic molecules demonstrate the principles. For example, the NLO properties of various chromophores are often compared to a standard like urea (B33335) to gauge their potential. Theoretical investigations have shown that molecules with significant charge transfer between HOMO and LUMO orbitals tend to have larger β values.

| NLO Property | Description | Importance |

| Polarizability (α) | Linear response to an electric field. | Relates to the refractive index of the material. |

| Hyperpolarizability (β) | Second-order non-linear response to an electric field. | Key indicator of a molecule's potential for NLO applications like SHG. |

This table outlines the key NLO properties and their significance in materials science.

Molecular Dynamics Simulations to Investigate Solvation Effects and Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its behavior in different environments, particularly in solution.

Conformational Stability: The ethyl carboxylate group at the 2-position has rotational freedom, leading to different possible conformations (rotamers). MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. By simulating the system at a given temperature, the dynamic stability of different conformations within a specific solvent can be assessed. For instance, a computational study on ethyl 6-fluoro-1H-indole-2-carboxylate, a structural analog, utilized potential energy scanning to find the lowest-energy conformer before further analysis. researchgate.net Such simulations are crucial for understanding how the molecule's shape and flexibility influence its biological activity or material properties.

Theoretical Approaches to Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. For this compound, theoretical approaches can be applied to understand its synthesis and subsequent transformations.

For example, the Fischer indole synthesis, a common route to indole-2-carboxylates, involves several complex steps. DFT calculations can model each step of this reaction, identifying the key intermediates and transition states, thereby explaining the observed regioselectivity. Similarly, the reactivity of the 3-chloro position can be investigated. Theoretical studies on the reactions of 3-halogenated indoles show how the nature of the halogen and other substituents influences the outcome of nucleophilic substitution or cross-coupling reactions. mdpi.com

DFT calculations can also predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential (ESP) map and the distribution of frontier molecular orbitals (HOMO and LUMO). This allows for the rationalization and prediction of selectivity in reactions such as further halogenation, nitration, or alkylation of the indole ring. Mechanistic studies supported by DFT analysis have been reported for various reactions involving complex organic molecules, confirming reaction pathways. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Electronic Effects of Substituents

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a series of substituted indole-2-carboxylates, QSAR can be used to understand how different substituents affect a particular property.

In the context of this compound, a QSAR study could involve synthesizing a library of analogs with different substituents on the benzene (B151609) ring (e.g., at the 4, 5, 6, or 7-positions) and measuring a specific activity (e.g., enzyme inhibition, antibacterial effect). Then, various electronic descriptors for each molecule would be calculated using computational methods. These descriptors can include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing ability of a substituent.

Calculated dipole moments.

Atomic charges on specific atoms.

HOMO and LUMO energies.

By correlating these electronic descriptors with the observed activity, a mathematical model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds and to understand the electronic requirements for optimal activity. For example, QSAR studies on indole derivatives have been used to identify key structural features responsible for their antitumor or antioxidant properties. researchgate.netnih.gov Such models have shown that the electronic character of substituents is a critical determinant of biological activity. nih.gov

Q & A

Q. What are the established synthetic routes for ethyl 3-chloro-1H-indole-2-carboxylate?

this compound can be synthesized via:

- Japp−Klingemann condensation followed by Fischer indole cyclization to form the indole core. Subsequent Vilsmeier−Haack formylation introduces functional groups, followed by ester hydrolysis and re-esterification to achieve the target compound .

- Acylation at the 3-position using acyl chlorides and anhydrous aluminum chloride in 1,2-dichloroethane under argon, with purification via Combiflash chromatography .

Q. What safety protocols are essential when handling this compound?

- Wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods to minimize inhalation risks.

- Dispose of waste via certified hazardous waste services. These precautions align with indole derivative handling guidelines, emphasizing pH adjustments and solvent extraction for safe workup .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- TLC (25-33% ethyl acetate in hexane) monitors reaction progress .

- HPLC (≥95% purity thresholds) ensures product quality .

- Melting point analysis (e.g., 71.5–73.7°C for related esters) and NMR/MS confirm structural integrity .

Advanced Questions

Q. How can substituents be introduced at the 3-position of ethyl 5-chloro-1H-indole-2-carboxylate?

- Acylation : React with acyl chlorides (e.g., acetyl chloride) using AlCl₃ as a catalyst in 1,2-dichloroethane under reflux. Yields depend on steric and electronic effects of the acyl group .

- Alkylation : Employ triethylsilane as a reducing agent to stabilize intermediates during alkyl group introduction .

Q. What computational strategies improve synthesis optimization for derivatives?

- Reaction path searches using quantum chemical calculations predict feasible pathways.

- Machine learning analyzes experimental data to identify optimal conditions (e.g., solvent, catalyst ratio), reducing trial-and-error approaches. This integrates with ICReDD’s methodology for accelerated discovery .

Q. How can structural modifications enhance biological activity in indole-carboxylate derivatives?

- Heterocyclic hybrids : Condense 3-formyl-indole intermediates with thiazolones via acetic acid reflux to create bioactive hybrids. Such derivatives are explored as enzyme inhibitors or receptor modulators .

- SAR studies : Systematic substitution at the 5- and 6-positions (e.g., bromo, methoxy groups) improves target selectivity, as seen in indole-based kinase inhibitors .

Q. How should researchers address low yields in acylation or alkylation reactions?

- Optimize catalyst loading : Excess AlCl₃ may cause side reactions; stoichiometric adjustments improve efficiency.

- Control moisture : Use anhydrous solvents and inert atmospheres (argon) to prevent hydrolysis of acyl chlorides .

- Fractional crystallization or column chromatography resolves byproduct interference .

Q. What experimental design principles apply to reaction condition optimization?

- Factorial design tests multiple variables (e.g., temperature, reagent ratios) to identify significant factors. For example, varying acyl chloride equivalents and reflux duration can maximize yield while minimizing side reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or purity levels?

- Cross-validate results using multiple techniques (e.g., HPLC vs. NMR) to confirm consistency.

- Note that polymorphism or residual solvents may alter melting points. For instance, ethyl ester derivatives in show a narrow mp range (71.5–73.7°C), while impurities from incomplete purification (e.g., ’s ≥95% HPLC) may skew data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.